molecular formula C8H13ClO3S B2410676 2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride CAS No. 2138512-51-1

2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride

Cat. No.: B2410676
CAS No.: 2138512-51-1
M. Wt: 224.7
InChI Key: LMYFRMWJZJMKLS-UHFFFAOYSA-N
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Description

2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride is a specialized chemical reagent designed for advanced drug discovery and medicinal chemistry applications. This compound serves as a critical building block for incorporating the saturated 2-oxabicyclo[2.2.2]octane scaffold into target molecules. This scaffold is recognized as a promising bioisostere for para-substituted phenyl rings, a common motif in pharmaceuticals . Replacing aromatic rings with this saturated system can significantly improve key physicochemical properties of drug candidates, such as reducing lipophilicity and enhancing aqueous solubility and metabolic stability . The methanesulfonyl chloride functional group provides a reactive handle for further synthetic elaboration, making this reagent a versatile intermediate for constructing novel analogs of bioactive compounds. Researchers can leverage this compound to develop potential therapeutics with optimized profiles. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO3S/c9-13(10,11)6-8-3-1-7(2-4-8)5-12-8/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYFRMWJZJMKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CO2)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride typically involves the reaction of 2-Oxabicyclo[2.2.2]octane with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in powder form and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the type of reaction. For instance, nucleophilic substitution with an amine would yield a sulfonamide derivative .

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : The compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitution reactions allows for the introduction of diverse functional groups into target molecules .
Reaction TypeExample NucleophilesMajor Products
Nucleophilic SubstitutionAmines, alcohols, thiolsSulfonamide derivatives
OxidationPotassium permanganateOxidized sulfonyl products
ReductionLithium aluminum hydrideReduced derivatives

Biology

  • Biological Activity : Research indicates that 2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride exhibits potential antimicrobial and anticancer properties. Its structure allows it to interact effectively with biological targets, making it a candidate for drug development .

Medicine

  • Drug Development : The compound is being explored for its role in designing novel therapeutic agents. For instance, it has been incorporated into the structures of existing drugs like Imatinib and Vorinostat (SAHA), leading to improved physicochemical properties such as increased water solubility and enhanced metabolic stability .

Case Study : A study demonstrated that replacing the phenyl ring in Imatinib with the 2-Oxabicyclo[2.2.2]octane core resulted in significant improvements in drug solubility and stability, indicating its potential as a bioisostere for drug design .

Industry

  • Specialty Chemicals Production : In industrial applications, this compound is utilized in producing specialty chemicals that require unique properties not achievable with traditional reagents. Its reactivity profile allows for the synthesis of tailored materials for specific applications .

Mechanism of Action

The mechanism of action of 2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This makes it reactive towards nucleophiles, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Uniqueness: 2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride is unique due to its combination of a bicyclic structure with an oxygen atom and a reactive sulfonyl chloride group. This makes it a versatile intermediate in various chemical reactions and applications .

Q & A

Q. What are the optimal synthetic routes for 2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride, and how can reaction conditions be optimized?

The synthesis typically involves iodides as intermediates. For example, iodide 31 (derived from 2-oxabicyclo[2.2.2]octane precursors) can be treated with potassium thioacetate followed by oxidation with N-chlorosuccinimide (NCS) to yield the sulfonyl chloride derivative in 85% yield . Key optimizations include:

  • Temperature control : Reactions are performed at 0–25°C to avoid side reactions.
  • Oxidant selection : NCS ensures efficient conversion of thioacetate intermediates.
  • Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate) is critical for isolating high-purity products.

Q. How does the reactivity of 2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride compare to other sulfonyl chlorides in nucleophilic substitution reactions?

This compound exhibits enhanced steric hindrance due to its bicyclic framework, which slows nucleophilic attack compared to linear sulfonyl chlorides. Methodology for reactivity assessment:

  • Kinetic studies : Monitor reaction rates with amines (e.g., aniline) in THF at varying temperatures.
  • Computational modeling : Calculate activation energies for sulfonylation using DFT (e.g., B3LYP/6-31G* level) .
  • Steric maps : Compare Bürgi-Dunitz angles using crystallographic data .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm bicyclic structure and sulfonyl chloride moiety.
  • X-ray crystallography : Resolve steric parameters (e.g., C–C distances, exit vector angles) for bioisosteric comparisons (Table 1) .
  • Mass spectrometry (HRMS) : Confirm molecular weight with <2 ppm error.

Q. Table 1: Geometric Parameters of 2-Oxabicyclo[2.2.2]octane vs. Para-Substituted Phenyl Ring

Parameter2-Oxabicyclo[2.2.2]octanePara-Phenyl Ring
Distance r (Å)2.54–2.562.88–2.89
Distance d (Å)5.56–5.585.90–5.93
Angle φ₁/φ₂ (°)176–177176–179
Source: X-ray data from compounds 30, 69

Advanced Research Questions

Q. How does 2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride function as a bioisostere for phenyl rings in drug design?

This scaffold replaces phenyl rings to improve physicochemical properties while maintaining geometric similarity (Table 1). Methodology for validation:

  • LogD measurements : Compare partition coefficients (e.g., Imatinib analog 85 shows reduced LogD from 3.2 to 2.5) .
  • Crystallographic alignment : Superimpose 2-oxabicyclo[2.2.2]octane with phenyl rings in target proteins (e.g., γ-secretase inhibitors) .
  • SAR studies : Test derivatives in enzymatic assays to identify tolerance for steric bulk.

Q. How can researchers resolve contradictions in biological activity when using this bioisostere?

Case studies highlight context-dependent outcomes:

  • Imatinib replacement : Complete activity loss due to disrupted π-stacking interactions, despite improved solubility .
  • Vorinostat replacement : Retained cell activity (IC₅₀ ~50 nM vs. 45 nM for parent) but requires selectivity profiling via kinome screens .
    Strategies :
  • Co-crystallization : Identify binding mode changes.
  • Free-energy perturbation (FEP) : Simulate substituent effects on binding affinity.

Q. What methodologies are effective for derivatizing this compound into bifunctional linkers?

From iodide 6 :

  • Saponification : Convert ester to carboxylic acid (56 , 90% yield).
  • Curtius reaction : Generate N-Boc-protected iodide (57 , 87% yield) for peptide coupling .
  • Hydrogenation : Reduce C–I bonds to alkanes for hydrophobic linkers.

Q. How stable is this compound under acidic/basic conditions, and how should degradation be mitigated?

  • Stability tests : No decomposition observed after 1 hour in 1 M HCl or NaOH at room temperature .
  • Storage : Store at –20°C under argon; avoid prolonged exposure to moisture.
  • Degradation analysis : Monitor via LC-MS for sulfonic acid formation.

Methodological Notes

  • Synthetic scalability : Microfluidic reactors improve yield in photochemical steps (see Scheme 3, ).
  • Safety : Follow TCI America guidelines for sulfonyl chloride handling (use PPE, fume hoods) .
  • Data validation : Cross-reference crystallographic data with CCDC entries (e.g., 2226162 for compound 30 ) .

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